molecular formula C8H8N4S B7760984 4-amino-5-phenyl-1,2,4-triazole-3-thiol

4-amino-5-phenyl-1,2,4-triazole-3-thiol

Cat. No.: B7760984
M. Wt: 192.24 g/mol
InChI Key: OKNHZPGPLNUEPC-UHFFFAOYSA-N
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Description

4-Amino-5-phenyl-1,2,4-triazole-3-thiol (hereafter referred to as APTT) is a nitrogen- and sulfur-containing heterocyclic compound with a triazole core substituted at positions 4 and 5 by an amino group and a phenyl ring, respectively. APTT is synthesized via cyclization of potassium dithiocarbazinate derivatives with hydrazine hydrate under reflux conditions . Its structure has been confirmed through spectral methods (IR, NMR, mass spectrometry) and elemental analysis . APTT serves as a versatile precursor for synthesizing Schiff bases, S-alkyl derivatives, and fused heterocycles, enabling diverse pharmacological applications such as antioxidant, antimicrobial, and central nervous system (CNS) modulation .

Properties

IUPAC Name

4-amino-5-phenyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNHZPGPLNUEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis begins with the formation of potassium dithiocarbazinate through the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline ethanol medium. This intermediate undergoes cyclization with hydrazine hydrate under reflux to yield the target compound. The mechanism involves nucleophilic attack by hydrazine on the dithiocarbazinate, followed by intramolecular cyclization and elimination of hydrogen sulfide.

Step-by-Step Procedure

Step 1: Synthesis of Potassium Dithiocarbazinate

  • Reagents : Benzoic acid hydrazide (1.36 g, 0.1 mol), carbon disulfide (14.5 mL, 0.15 mol), potassium hydroxide (8.5 g, 0.15 mol).

  • Conditions : Stirred in absolute ethanol (125 mL) for 16 hours at room temperature.

  • Workup : Precipitated with anhydrous ether, filtered, and dried.

  • Yield : Quantitative (directly used without purification).

Step 2: Cyclization to 4-Amino-5-Phenyl-1,2,4-Triazole-3-Thiol

  • Reagents : Potassium dithiocarbazinate (4.44 g, 0.02 mol), hydrazine hydrate (2 mL, 0.04 mol).

  • Conditions : Refluxed in water (80 mL) for 3–4 hours.

  • Workup : Acidified with concentrated HCl, filtered, and recrystallized from ethanol.

  • Yield : 42%.

Table 1: Synthetic Parameters and Outcomes

ParameterDetails
Reaction Temperature100°C (reflux)
Reaction Time3–4 hours
SolventWater
Recrystallization SolventEthanol
Melting Point198–200°C
Purity ConfirmationTLC (Rf = 0.72 in ethyl acetate/hexane)

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Key IR absorptions confirm functional groups:

  • N–H Stretch : 3,365 cm⁻¹ (amino group).

  • C–S Stretch : 696 cm⁻¹ (thiol group).

  • Aromatic C–H Stretch : 3,082 cm⁻¹ (phenyl ring).

Nuclear Magnetic Resonance Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 7.7 ppm (multiplet, 5H, aromatic protons).

    • δ 7.9 ppm (singlet, 2H, NH₂).

    • δ 14.6 ppm (singlet, 1H, SH).

Table 2: Spectral Data Comparison

TechniqueKey PeaksAssignment
IR3,365 cm⁻¹N–H stretch (amine)
IR696 cm⁻¹C–S stretch (thiol)
¹H NMRδ 14.6 ppmSH proton

Critical Parameters Influencing Reaction Efficiency

  • Hydrazine Hydrate Stoichiometry : Excess hydrazine (2:1 molar ratio) maximizes cyclization efficiency.

  • Acidification pH : Adjusting to pH 2–3 during workup ensures complete precipitation.

  • Recrystallization Solvent : Ethanol yields higher-purity crystals compared to methanol or acetone.

Industrial Scalability Considerations

Current laboratory-scale methods face challenges in large-scale production due to:

  • Moderate Yields : 42% yield necessitates process optimization.

  • Hydrogen Sulfide Byproduct : Requires gas-scrubbing systems for safe handling.
    Potential solutions include continuous-flow reactors and catalyst screening (e.g., using triethylamine as a base) .

Chemical Reactions Analysis

Substitution Reactions

The amino and thiol groups participate in nucleophilic substitution reactions, enabling derivatization for enhanced biological or material properties.

Schiff Base Formation

Reaction with aromatic aldehydes under acidic conditions yields Schiff bases. For example:

  • Conditions : Reflux in absolute ethanol with glacial acetic acid (4–6 hours) .

  • Products :

    CompoundAldehyde UsedYield (%)Melting Point (°C)
    4a 4-Bromo-1-naphthaldehyde71.15173–175
    4c 4-Methoxy-1-naphthaldehyde72.77227–229

These Schiff bases (e.g., 4a , 4c ) exhibit characteristic IR peaks at 1616 cm⁻¹ (C=N stretch) and 2740 cm⁻¹ (S-H stretch) .

Oxidation Reactions

The thiol group (-SH) undergoes oxidation to form disulfides or sulfonic acids under controlled conditions.

  • Disulfide Formation :

    • Reagents : H₂O₂ or I₂ in ethanol.

    • Product : A dimeric disulfide structure confirmed by loss of S-H IR peak (2575 cm⁻¹) .

Cyclization Reactions

Cyclization reactions expand the heterocyclic framework, often enhancing biological activity.

Thiazolidinone Formation

Schiff bases cyclize with thioglycolic acid to form thiazolidinone derivatives:

  • Conditions : Reflux in dry benzene .

  • Example : Cyclization of 4a yields a thiazolidinone with antimicrobial activity (IC₅₀: 8.2 µg/mL against Candida albicans) .

Triazole-Fused Systems

Reaction with formaldehyde and morpholine generates iminium ion derivatives:

  • Example : Formation of 8a (68% yield, m.p. 210–212°C) .

  • Key Data :

    • ¹H-NMR: δ 5.97–6.34 (furan protons), 13.04 (s, SH) .

Functional Group Interconversion

The amino group can be acylated or alkylated:

  • Acylation : Reaction with acyl chlorides forms amide derivatives (e.g., with benzoyl chloride) .

  • Alkylation : Treatment with alkyl halides yields N-alkylated triazoles, altering solubility and bioactivity.

Scientific Research Applications

Chemical Properties and Mechanisms

Chemical Structure : The molecular formula of APTT is C8H8N4SC_8H_8N_4S, with a molecular weight of 192.25 g/mol. It possesses a thiol group that can form covalent bonds with metal ions, enhancing its reactivity and biological activity.

Mechanism of Action : APTT interacts with various molecular targets through its functional groups. The thiol group allows for the formation of complexes with metal ions, while the amino and phenyl groups participate in hydrogen bonding and π-π interactions. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects .

Coordination Chemistry

APTT is utilized as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit altered electronic properties and catalytic activities, making APTT a valuable compound in synthetic chemistry.

APTT derivatives have shown promising antimicrobial and anticancer properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains and fungi. For instance, a recent study reported that several synthesized APTT derivatives demonstrated effective antibacterial activity using the agar-well diffusion method .

Compound Activity Target Organism
APTT Derivative 1AntibacterialE. coli
APTT Derivative 2AntifungalCandida albicans
APTT Derivative 3AnticancerMCF-7 Breast Cancer Cells

Corrosion Inhibition

In industrial applications, APTT serves as a corrosion inhibitor for metals such as nickel-aluminum bronze alloys. Its mechanism involves forming a protective film on the metal surface, thereby reducing the rate of corrosion by hindering the interaction between the metal and corrosive agents.

Inhibition Efficiency : Studies have shown that the inhibition efficiency of APTT increases with concentration, achieving efficiencies exceeding 90% at concentrations as low as 80×105M80\times 10^{-5}M.

Case Study 1: Antimicrobial Activity

A study conducted by Gümrükçüoğlu et al. synthesized various APTT derivatives and evaluated their antimicrobial activities against bacteria and yeast-like fungi. The results indicated that specific derivatives exhibited significant inhibition zones compared to control groups, highlighting their potential for developing new antimicrobial agents .

Case Study 2: Corrosion Inhibition

Research on the use of APTT as a corrosion inhibitor demonstrated its effectiveness in protecting nickel-aluminum bronze alloys in saline environments. The study involved electrochemical measurements that confirmed the formation of a protective layer on the metal surface when treated with APTT .

Mechanism of Action

The mechanism of action of 4-amino-5-phenyl-1,2,4-triazole-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with metal ions, while the amino group can participate in hydrogen bonding and nucleophilic attacks. These interactions enable the compound to inhibit enzyme activity, form coordination complexes, and act as a corrosion inhibitor by adsorbing onto metal surfaces and preventing oxidation .

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Selected Triazole-3-Thiols

Compound Substituents IC₅₀ (DPPH•, μg/mL) Reference
APTT 4-NH₂, 5-Ph, 3-SH 5.84*
AP 4-NH₂, 5-Pyridyl, 3-SH 8.12
Yucasin 5-(4-Cl-Ph), 3-SH >50

*Compound 5b (APTT derivative) showed the highest activity, comparable to ascorbic acid .

Antimicrobial and Anticoccidial Activity

Substituents on the triazole ring dictate antimicrobial potency:

  • APTT vs. 4-Amino-5-Methyl-1,2,4-Triazole-3-Thiol: The methyl derivative exhibited MIC values of 1.95–31.25 µg/mL against bacteria and fungi, comparable to Norfloxacin.
  • APTT vs. 4,5-Diphenyl-1,2,4-Triazole-3-Thiol: The diphenyl analog demonstrated anticoccidial activity against Eimeria stiedae in rabbits, while APTT’s amino group may favor antioxidant over antiparasitic effects .

Table 2: Antimicrobial Activity of Triazole-3-Thiol Derivatives

Compound Target Microorganisms MIC Range (µg/mL) Reference
APTT Schiff Bases Bacterial/Fungal strains 12.5–50
5-Methyl Derivative E. coli, S. aureus 1.95–31.25
4,5-Diphenyl Analog Eimeria stiedae 50–100

Physicochemical Properties

  • Solubility: APTT’s phenyl group reduces aqueous solubility compared to 4-amino-5-methyl derivatives but improves lipid solubility, enhancing bioavailability .
  • Synthetic Flexibility: APTT undergoes facile S-alkylation and Schiff base formation, whereas bulkier substituents (e.g., 4-bromophenyl) require harsher conditions for derivatization .

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